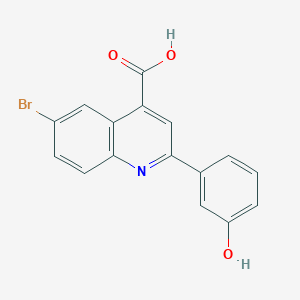

6-溴-2-(3-羟基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

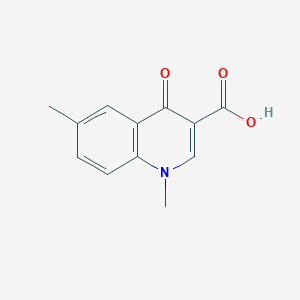

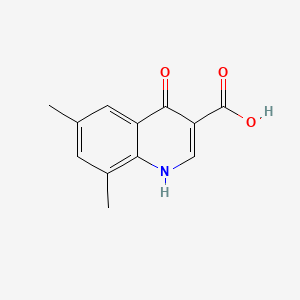

The synthesis of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves several key steps, starting from precursors like 3-acyl-4-hydroxy-1H-quinolin-2-ones, which upon treatment with specific reagents undergo cyclization and bromination to form the desired compound. Ukrainets et al. (2012) synthesized a structurally related compound, demonstrating the use of x-ray diffraction to determine the absolute configuration of synthesized quinoline derivatives (Ukrainets et al., 2012). Another synthesis approach by Klásek et al. (2003) involves the bromination of pyrano[3,2-c]quinoline derivatives, showcasing the versatility of quinoline compounds in organic synthesis (Klásek et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid reveals its complex arrangement, which has been elucidated through various analytical techniques. X-ray diffraction studies have played a crucial role in understanding the stereochemistry and configurational details of such compounds. The study by Ukrainets et al. (2012) on a related quinoline derivative underlines the importance of structural analysis in the development of new chemical entities (Ukrainets et al., 2012).

Chemical Reactions and Properties

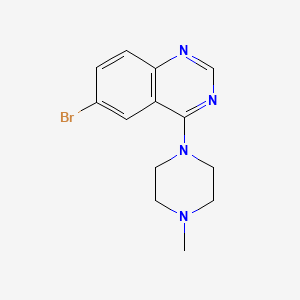

Quinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and application potential. Bromination is a common reaction that introduces a bromo group into the quinoline core, significantly altering its chemical behavior. The research by Ukrainets et al. (2013) on the bromination of pyrido[3,2,1-ij]quinoline derivatives provides insight into the reactivity and modifications of quinoline structures (Ukrainets et al., 2013).

科学研究应用

化学合成和分子重排

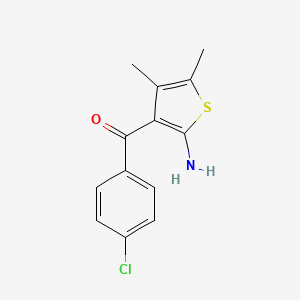

6-溴-2-(3-羟基苯基)喹啉-4-羧酸及其衍生物在化学合成中得到探索。一项研究涉及合成 4-烷基/芳基-5,6-二氢-2H-吡喃[3,2-c]喹啉-2,5-二酮,并将其溴化成 3-溴衍生物。这些衍生物经过分子重排,形成 2-烷基/芳基-4-氧代-4,5-二氢呋喃[3,2-c]喹啉-3-羧酸,突出了合成多种喹啉类化合物的潜力 (Klásek, Kořistek, Sedmera, & Halada, 2003).

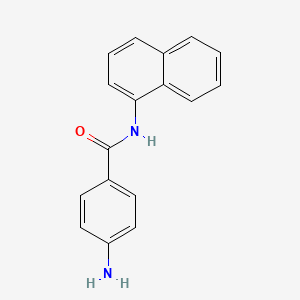

光物理性质

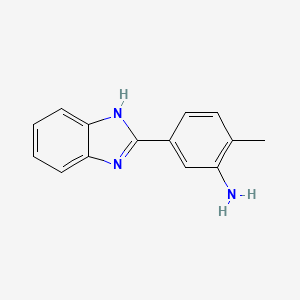

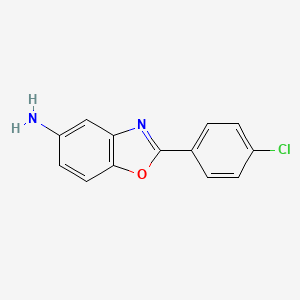

另一个应用领域涉及光物理性质的研究。一项研究工作合成了基于唑-喹啉的荧光团,包括 6-溴-2-(3-羟基苯基)喹啉-4-羧酸的衍生物,以检查它们的激发态分子内质子转移 (ESIPT) 和发射特性。这项研究对于开发用于光学应用的新材料至关重要 (Padalkar & Sekar, 2014).

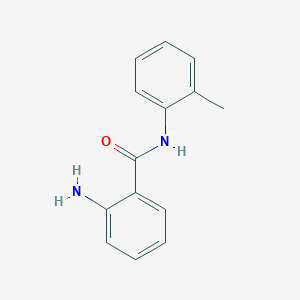

抗菌和抗疟疾剂

在生物医学研究领域,一些喹啉衍生物已被合成作为潜在的抗菌和抗疟疾剂。例如,合成了新型 6-溴-2-氯-3-(4-苯基-[1,2,3]三唑-1-基甲基)-喹啉及其衍生物,并测试了它们对各种微生物和引起疟疾的恶性疟原虫的功效 (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

作用机制

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .

属性

IUPAC Name |

6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJSYSNGXIKVGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353787 |

Source

|

| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313241-30-4 |

Source

|

| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。